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Compound of Interest

Compound Name: Trichostatin C

Cat. No.: B1241177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichostatin C, a potent histone

deacetylase (HDAC) inhibitor. This document details its core molecular properties, its

mechanism of action, and its effects on cellular signaling pathways, particularly in the context of

cancer research. Furthermore, it outlines key experimental protocols for studying the bioactivity

of Trichostatin C.

Core Molecular and Physicochemical Properties
Trichostatin C is a natural product isolated from the fermentation of Streptomyces sp. It is an

analog of the well-studied HDAC inhibitor, Trichostatin A.[1]

Property Value Source

Molecular Formula C₂₃H₃₂N₂O₈ [2][3][4][5]

Molecular Weight 464.5 g/mol [3][4][5]

CAS Number 68676-88-0 [3][4][5]

Appearance Solid [4]

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol
[4]

Storage -20°C [4][6]
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Mechanism of Action: Histone Deacetylase
Inhibition
Trichostatin C functions as a histone deacetylase (HDAC) inhibitor.[1][4][6] HDACs are a class

of enzymes that remove acetyl groups from lysine residues on histones and other proteins.

This deacetylation leads to a more condensed chromatin structure, generally associated with

transcriptional repression.

By inhibiting HDACs, Trichostatin C prevents the removal of acetyl groups, leading to a state

of histone hyperacetylation.[1] This "opening" of the chromatin structure allows for increased

accessibility of transcription factors to DNA, thereby altering gene expression.[7] This

modulation of gene expression is the basis for many of the observed biological effects of

Trichostatin C, including the induction of cell cycle arrest, differentiation, and apoptosis.[1][7]

[8]

Specifically, Trichostatin C has been shown to inhibit the activity of both class I (e.g., HDAC1)

and class II (e.g., HDAC6) HDACs. This is evidenced by the increased acetylation of their

respective substrates, histone H3 and α-tubulin, following treatment with Trichostatin C.[1]

The hydroxamic acid group within the structure of Trichostatin C is thought to be crucial for its

inhibitory activity, as it chelates the zinc ion present in the active site of HDAC enzymes.[1]

HDAC Inhibition by Trichostatin C
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Mechanism of HDAC Inhibition by Trichostatin C.

Anti-Cancer Activity and Cellular Signaling
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Trichostatin C has demonstrated potent anti-proliferative effects in various cancer cell lines.[1]

Its efficacy is highlighted by its low micromolar IC₅₀ values.

Cell Line Cancer Type IC₅₀ (72h treatment) Source

A549 Lung Cancer 6.24 µM [1]

J82
Urothelial Bladder

Cancer
4.16 µM [1]

SK-BR-3 Breast Cancer 0.60 µM [1]

A key signaling pathway affected by Trichostatin C in cancer cells involves the downregulation

of the receptor tyrosine kinase Axl.[1] Inhibition of Axl expression by Trichostatin C leads to

the upregulation of the transcription factor Forkhead box class O1 (FoxO1).[1] Activated

FoxO1, in turn, increases the expression of its downstream targets, including the pro-apoptotic

protein Bim and the cell cycle inhibitor p21.[1] This cascade of events contributes to the

induction of apoptosis and cell cycle arrest in the G2/M phase.[1]

Furthermore, Trichostatin C has been shown to act synergistically with DNA methyltransferase

(DNMT) inhibitors, such as decitabine, in producing anti-cancer effects.[1] This suggests a

potential therapeutic strategy of combining HDAC and DNMT inhibitors for cancer treatment.
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Trichostatin C Signaling Pathway in Cancer Cells
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Trichostatin C-mediated inhibition of Axl signaling.

Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of

Trichostatin C.

Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of Trichostatin C.

Cell Seeding:
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Culture cancer cell lines (e.g., A549, J82, SK-BR-3) in appropriate media.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

Incubate for 24 hours to allow for cell attachment.

Treatment:

Prepare a stock solution of Trichostatin C in a suitable solvent (e.g., DMSO).

Perform serial dilutions of Trichostatin C in culture media to achieve a range of final

concentrations (e.g., 0.1 µM to 10 µM).

Replace the media in the 96-well plate with the media containing the different

concentrations of Trichostatin C. Include a vehicle control (media with DMSO).

Incubate the cells for 72 hours.

MTT Addition and Incubation:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C until formazan crystals are formed.

Solubilization and Measurement:

Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

to each well.

Gently pipette to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.
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Plot the percentage of viability against the log of the Trichostatin C concentration and

determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Histone and Tubulin
Acetylation
This protocol is to confirm the HDAC inhibitory activity of Trichostatin C.

Cell Treatment and Lysis:

Seed cells in a 6-well plate and grow to 70-80% confluency.

Treat cells with various concentrations of Trichostatin C (e.g., 0.1 µM, 1 µM, 10 µM) for

24 hours.

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

Perform electrophoresis to separate the proteins.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane overnight at 4°C with primary antibodies against acetylated-

Histone H3, Histone H3, acetylated-α-tubulin, and α-tubulin.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

The ratio of acetylated protein to total protein is indicative of HDAC inhibition.

Apoptosis Assay (Caspase 3/7 Activation)
This protocol is to assess the induction of apoptosis by Trichostatin C.

Cell Treatment:

Seed cells in a 96-well plate and treat with different concentrations of Trichostatin C (e.g.,

0.1 µM, 1 µM, 10 µM) for 72 hours.

Caspase 3/7 Staining:

Use a commercially available caspase 3/7 activity assay kit (e.g., a reagent that contains a

substrate for activated caspase 3/7 that becomes fluorescent upon cleavage).

Add the caspase 3/7 reagent to each well and incubate for the recommended time at room

temperature, protected from light.

Analysis:

Measure the fluorescence intensity using a microplate reader or a flow cytometer.

An increase in fluorescence indicates an increase in caspase 3/7 activity and thus,

apoptosis.
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Experimental Workflow for Trichostatin C Bioactivity

Cell Culture

Treatment with Trichostatin C

Cell Viability Assay (MTT) Western Blot Apoptosis Assay (Caspase 3/7)

IC50 Determination HDAC Inhibition Confirmation Apoptosis Induction
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General workflow for assessing Trichostatin C bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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